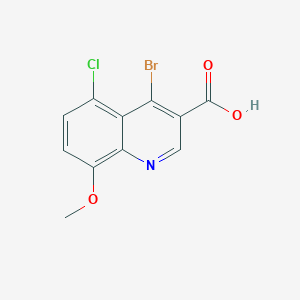4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC17438524
Molecular Formula: C11H7BrClNO3
Molecular Weight: 316.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7BrClNO3 |
|---|---|
| Molecular Weight | 316.53 g/mol |
| IUPAC Name | 4-bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrClNO3/c1-17-7-3-2-6(13)8-9(12)5(11(15)16)4-14-10(7)8/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | LJNCOPYUCWBSQI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid, reflects its substitution pattern on the quinoline core. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1378259-83-6 | |
| Molecular Formula | ||
| Molecular Weight | 316.53–316.54 g/mol | |
| SMILES Notation | COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br | |
| InChIKey | LJNCOPYUCWBSQI-UHFFFAOYSA-N |
The quinoline backbone is substituted at positions 3 (carboxylic acid), 4 (bromine), 5 (chlorine), and 8 (methoxy), creating a sterically congested structure that influences its electronic and steric properties .
Structural Analogues and Derivatives
Comparative analysis with related compounds highlights the uniqueness of this molecule:
The presence of both bromine and chlorine enhances electrophilic reactivity, making the compound a candidate for further functionalization .
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived descriptors provide insights into its behavior:
-
Topological Polar Surface Area (TPSA): 48.42 Ų , indicating moderate polarity.
-
LogP: ~3.8 (estimated for ethyl ester derivative) , suggesting moderate lipophilicity.
-
Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid) and 5 acceptors (carboxylic acid, methoxy, quinoline N) .
These properties influence solubility and membrane permeability, critical for pharmaceutical applications.
Hypothesized Applications
Antibacterial Agents
Quinoline derivatives, such as the patented 8-methoxy-5-methylquinoline-3-carboxylic acid, exhibit antibacterial activity by targeting DNA gyrase . While direct evidence for the title compound is lacking, its structural similarity suggests potential efficacy against Gram-positive pathogens .
Biochemical Probes
The carboxylic acid group facilitates conjugation to proteins or biomarkers, making it a candidate for fluorescent probes or enzyme inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume